molecular formula C22H24ClN3O2 B4942689 3-(4-Benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione CAS No. 5932-23-0

3-(4-Benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B4942689
CAS No.: 5932-23-0
M. Wt: 397.9 g/mol
InChI Key: LTWJPGQCYKEKBP-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is characterized by the presence of a benzylpiperazine moiety and a pyrrolidine-2,5-dione core, which contribute to its unique chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-Chloro-4-methylphenyl Group: This step often involves a nucleophilic substitution reaction where a suitable chloro-methylphenyl derivative is reacted with the pyrrolidine-2,5-dione core.

    Attachment of the Benzylpiperazine Moiety: This is usually accomplished through a coupling reaction, such as a reductive amination or a nucleophilic substitution, where benzylpiperazine is introduced to the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyrrolidine-2,5-dione core, potentially converting it to a more saturated pyrrolidine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Benzyl alcohol, benzaldehyde derivatives.

    Reduction Products: Saturated pyrrolidine derivatives.

    Substitution Products: Various functionalized phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with central nervous system receptors, potentially modulating neurotransmitter activity. The pyrrolidine-2,5-dione core may also play a role in its biological activity by interacting with various enzymes or proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the chloro and methyl groups, which may affect its pharmacological properties.

    3-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione: Similar structure but without the chloro group.

    3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione: Lacks the methyl group, which may influence its chemical reactivity.

Uniqueness

The presence of both the 3-chloro-4-methylphenyl group and the benzylpiperazine moiety in 3-(4-Benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-16-7-8-18(13-19(16)23)26-21(27)14-20(22(26)28)25-11-9-24(10-12-25)15-17-5-3-2-4-6-17/h2-8,13,20H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWJPGQCYKEKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386964
Record name 3-(4-benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5932-23-0
Record name 3-(4-benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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